molecular formula C10H13Cl2F3N4O2 B2637274 2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride CAS No. 324009-15-6

2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride

Cat. No.: B2637274
CAS No.: 324009-15-6
M. Wt: 349.14
InChI Key: KXDLJTBLZSHEQP-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine . This is a pyridine derivative, which is a class of compounds that are critical intermediates in the manufacture and synthesis of pesticides .


Synthesis Analysis

One method of synthesizing related compounds involves introducing ammonia gas to DCTF to produce 2-amino-3-chloro-5-trifluoromethyl pyridine (ACTF), a key intermediate of fluazinam . Another method involves a CF3SO2Na-based trifluoromethylation of secondary amines .


Chemical Reactions Analysis

In the synthesis of related compounds, 2-chloro-5-methylpyridine is first chlorinated and then fluorinated to obtain 2-chloro-5-trifluoromethyl pyridine (CTF), an intermediate of pyridalyl and fluazifop-butyl series products .


Physical and Chemical Properties Analysis

The related compound 2-Amino-3-chloro-5-(trifluoromethyl)pyridine has a molecular weight of 196.5600 g/mol and a melting point of 88-90°C .

Scientific Research Applications

Anticancer Research Applications

A study by Sharma et al. (2018) focused on the synthesis, structure, and molecular docking analysis of an anticancer drug featuring a compound structurally related to the one . This research highlights the potential for such compounds to target specific cancer-related receptors, such as the VEGFr receptor, indicating a promising avenue for the development of new anticancer therapies (Sharma et al., 2018).

Development of Thrombin Inhibitors

Ashwood et al. (2004) described the development of a scalable synthesis for a thrombin inhibitor, underscoring the potential of similar acetamide derivatives in creating efficient routes for the preparation of compounds that could serve as potent inhibitors for thrombin, a key enzyme in the coagulation pathway. This has implications for the development of new anticoagulant drugs (Ashwood et al., 2004).

Potential Pesticide Development

Research by Olszewska et al. (2009) on derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which are structurally related to the compound , demonstrated their potential as pesticides. The study provided new powder diffraction data for these organic compounds, suggesting their application in the development of new pesticide formulations (Olszewska et al., 2009).

Synthesis and Reactivity of Related Compounds

Further studies explore the synthesis of related compounds, offering insights into the chemical reactivity and potential applications of such molecules in various fields of research. For instance, the work by Dawood et al. (2011) on the synthesis of new pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives incorporating 4-pyridyl moiety, and by Lu and Giese (2000) on the synthesis of a versatile aminoacetamide electrophore reagent named AMACE1, demonstrate the wide range of potential applications in organic synthesis, analytical chemistry, and drug development (Dawood et al., 2011); (Lu & Giese, 2000).

Safety and Hazards

The related compound 2-Amino-3-chloro-5-(trifluoromethyl)pyridine is classified as an irritant .

Future Directions

Pyridine-containing pesticides are developing rapidly worldwide and are one of the main directions in pesticide innovation . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Properties

IUPAC Name

2-aminooxy-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF3N4O2.ClH/c11-7-3-6(10(12,13)14)4-18-9(7)17-2-1-16-8(19)5-20-15;/h3-4H,1-2,5,15H2,(H,16,19)(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDLJTBLZSHEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCNC(=O)CON)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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